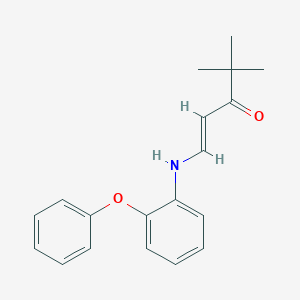![molecular formula C22H21N3OS B425256 ethyl 4-{3-methyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ether](/img/structure/B425256.png)
ethyl 4-{3-methyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-{3-methyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ether is a heterocyclic compound that contains a triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethoxyphenyl group, a methyl group, and a naphthalen-1-ylmethyl sulfanyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-methyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ether typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium . This reaction leads to the formation of the triazole ring, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{3-methyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted ethoxyphenyl derivatives.
Scientific Research Applications
ethyl 4-{3-methyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ether has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-{3-methyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ether involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-ethoxyphenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
ethyl 4-{3-methyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H21N3OS |
|---|---|
Molecular Weight |
375.5g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H21N3OS/c1-3-26-20-13-11-19(12-14-20)25-16(2)23-24-22(25)27-15-18-9-6-8-17-7-4-5-10-21(17)18/h4-14H,3,15H2,1-2H3 |
InChI Key |
YJLJHHMOTMHJEO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC4=CC=CC=C43)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B425175.png)
![N-(4-{[(2-oxocyclohexylidene)methyl]amino}phenyl)acetamide](/img/structure/B425176.png)
![N-(3,4-dichlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B425177.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B425178.png)
![2-{[4-(4-ethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B425180.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425181.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B425185.png)
![6-amino-8-{2-[(2-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B425186.png)
![N-(3,4-dichlorophenyl)-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B425187.png)
![2-{[1-(Methylsulfonyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B425189.png)
![2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B425190.png)
![2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B425192.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-(4-ethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425195.png)

